4-Ethyloxane-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-5-3-6(8)10-7(9)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEQRBOBYGITMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43080-12-2 | |
| Record name | 4-ethyloxane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 4 Ethyloxane 2,6 Dione and Its Analogues
Nucleophilic Ring-Opening Reactions
The strained five-membered ring of 4-Ethyloxane-2,6-dione readily undergoes nucleophilic ring-opening reactions. This process involves the attack of a nucleophile on one of the carbonyl carbons, leading to the cleavage of an acyl-oxygen bond and the formation of a linear glutaric acid derivative. The ethyl substituent at the 4-position can influence the regioselectivity of the attack, although this effect is often minimal.
Aminolysis and Alcoholysis Mechanisms
The aminolysis and alcoholysis of cyclic anhydrides like this compound are fundamental reactions in organic synthesis. The mechanism for both processes is analogous, involving the nucleophilic addition of an amine or an alcohol to one of the carbonyl groups of the anhydride (B1165640).
In aminolysis , an amine attacks a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the opening of the anhydride ring and the formation of a monoamide-monocarboxylic acid. The reaction is generally rapid and often proceeds without the need for a catalyst.
The alcoholysis mechanism follows a similar pathway, with an alcohol acting as the nucleophile. The reaction typically requires heating or the presence of an acid or base catalyst to proceed at a reasonable rate. The product of alcoholysis is a monoester-monocarboxylic acid.
The general mechanism for these reactions can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen (in amines) or oxygen (in alcohols) attacks one of the electrophilic carbonyl carbons of the this compound.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
Ring Opening: The intermediate collapses, with the electrons from the oxygen in the ring shifting to break the acyl-oxygen bond. This step is typically the rate-determining step.
Proton Transfer: A proton transfer step occurs to neutralize the charges, resulting in the final ring-opened product.
Formation of Substituted Glutaric Acid Derivatives
The aminolysis and alcoholysis of this compound are effective methods for the synthesis of 4-ethyl-substituted glutaric acid derivatives. These reactions provide a straightforward route to compounds with potential applications in materials science and medicinal chemistry.
Aminolysis of this compound with a primary or secondary amine yields the corresponding N-substituted 4-ethylglutaramic acid. For example, the reaction with aniline (B41778) would produce 4-carboxy-3-ethyl-N-phenylbutanamide.
Alcoholysis , on the other hand, with an alcohol such as methanol (B129727) or ethanol, in the presence of an acid catalyst, results in the formation of the corresponding monoester of 4-ethylglutaric acid. For instance, methanolysis would yield methyl 4-carboxy-3-ethylbutanoate.
These reactions are highly versatile, as a wide range of amines and alcohols can be employed to generate a library of substituted glutaric acid derivatives. The general transformation is depicted below:
Reactants: this compound and a nucleophile (amine or alcohol).
Product: A 4-ethyl-substituted glutaric acid monoamide or monoester.
Carbonyl Condensation Reactions: Focus on Castagnoli-Cushman Type Reactions
This compound and its analogues can participate in carbonyl condensation reactions, most notably the Castagnoli-Cushman reaction (CCR). mdpi.com This reaction is a powerful tool for the synthesis of substituted lactams, which are important structural motifs in many biologically active compounds. mdpi.com The CCR is a multicomponent reaction that typically involves a cyclic anhydride, an imine (which can be formed in situ from an aldehyde and an amine), and results in the formation of a polysubstituted lactam with a carboxylic acid functionality. mdpi.comresearchgate.net
Reaction with Imines and Related Systems
In the context of this compound, the Castagnoli-Cushman reaction would involve its condensation with an imine. The reaction proceeds via a formal [4+2] cycloaddition, where the anhydride acts as the four-atom component and the imine as the two-atom component. mdpi.com The presence of the ethyl group at the 4-position of the anhydride ring can introduce an element of stereocontrol in the reaction.
The general scheme for the Castagnoli-Cushman reaction involving this compound is as follows:
Reactants: this compound and an imine (R1-CH=N-R2).
Product: A substituted δ-lactam (a six-membered cyclic amide) bearing an ethyl group and a carboxylic acid group.
Proposed Reaction Pathways and Intermediate Structures
The mechanism of the Castagnoli-Cushman reaction has been a subject of considerable investigation, and several pathways have been proposed. mdpi.comacs.org Two of the most commonly accepted mechanisms are:
Iminolysis followed by Intramolecular Cyclization: This pathway begins with the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of the anhydride, leading to a ring-opened intermediate. This is followed by an intramolecular Mannich-type reaction where the enolizable proton alpha to the remaining carbonyl group attacks the iminium ion, leading to the formation of the lactam ring. acs.orgorganic-chemistry.org
Mannich-type reaction followed by Intramolecular Acylation: In this alternative pathway, the enolate of the anhydride attacks the protonated imine in a Mannich-type addition. The resulting intermediate then undergoes an intramolecular acylation to form the final lactam product. acs.orgorganic-chemistry.org
Recent mechanistic studies, including crossover experiments and in situ monitoring, suggest that for some systems, an equilibrium may exist between the ring-opened amide-acid intermediate and the starting free amine and cyclic anhydride. acs.org The aldehyde present can then trap the amine to form the imine, which subsequently reacts with the enol form of the anhydride. acs.org
Key proposed intermediates in these pathways include:
N-Acylated iminium species: Formed after the initial attack of the imine on the anhydride.
Enolate/Enol of the anhydride: A crucial nucleophilic species in the Mannich-type pathway.
Mannich adduct: The product of the initial carbon-carbon bond formation between the anhydride and the imine.
Influence of Anhydride Substitution on Reaction Course and Stereoselectivity
The substitution on the cyclic anhydride has a significant impact on the course and stereoselectivity of the Castagnoli-Cushman reaction. mdpi.com In the case of this compound, the ethyl group at the 4-position is expected to influence the stereochemical outcome of the reaction.
The diastereoselectivity of the CCR is often high, and the relative stereochemistry of the newly formed stereocenters in the lactam ring can be controlled by the substituents on both the anhydride and the imine. researchgate.netnih.gov For substituted glutaric anhydrides, the reaction with imines typically yields trans-disubstituted δ-lactams as the major product. The ethyl group in this compound would likely direct the incoming imine to the opposite face of the developing ring structure, leading to a preference for a specific diastereomer.
The electronic nature of the substituents on the anhydride can also affect its reactivity. Electron-withdrawing groups can increase the acidity of the α-protons, facilitating enolization and potentially accelerating the reaction. mdpi.com Conversely, bulky substituents may introduce steric hindrance, which can affect the rate and selectivity of the reaction. mdpi.com The ethyl group is an electron-donating group, which might slightly decrease the acidity of the α-protons compared to unsubstituted glutaric anhydride.
Other Transformation Pathways
The reactivity of this compound, a substituted glutaric anhydride, extends beyond simple nucleophilic acyl substitution. This section explores other significant transformation pathways, namely decarboxylation processes and oxidative and reductive transformations, which highlight the compound's versatility in synthetic chemistry.
The decarboxylation of cyclic anhydrides like this compound is not a spontaneous process and typically requires specific conditions to proceed. Unlike β-keto acids, which readily undergo decarboxylation through a cyclic transition state, substituted glutaric anhydrides necessitate more forcing conditions, often involving high temperatures or the presence of catalysts.
The thermal decomposition of simple acyclic anhydrides, such as acetic anhydride and propanoic anhydride, has been studied in the gas phase at temperatures ranging from 220–370 °C. These reactions proceed via a unimolecular elimination mechanism to yield a carboxylic acid and a ketene. For instance, the pyrolysis of propanoic anhydride yields propanoic acid and methylketene. This pathway, however, is less common for cyclic anhydrides derived from dicarboxylic acids like glutaric acid.
For substituted glutaric anhydrides, decarboxylation typically requires conversion to a derivative that facilitates the loss of carbon dioxide. One such strategy involves the Krapcho decarboxylation, which is effective for β-ketoesters and malonic esters. While not directly applicable to the anhydride itself, conversion of this compound to a suitable ester derivative could enable this transformation.
Another potential route for decarboxylation involves radical-mediated pathways. The Barton decarboxylation, for example, proceeds via a radical mechanism from a carboxylic acid derivative. This would necessitate the initial hydrolysis of the anhydride to the corresponding dicarboxylic acid, followed by conversion to a suitable ester, such as a thiohydroxamate ester, before radical initiation.
Detailed studies on the direct decarboxylation of this compound are not extensively reported in the literature, suggesting that this transformation is challenging and may require specialized reagents or conditions. The stability of the five-membered ring and the absence of a stabilizing group for a potential carbanion intermediate make direct thermal decarboxylation difficult.
Table 1: General Decarboxylation Strategies Potentially Applicable to this compound Derivatives
| Decarboxylation Method | Substrate Requirement | General Conditions | Typical Products |
| Thermal Pyrolysis | Simple Acyclic Anhydrides | High Temperature (gas phase) | Carboxylic Acid, Ketene |
| Krapcho Decarboxylation | β-Ketoester or Malonic Ester Derivative | Heat, Polar Aprotic Solvent (e.g., DMSO), Salt (e.g., LiCl) | Ester |
| Barton Decarboxylation | Thiohydroxamate Ester Derivative | Radical Initiator, Heat or Light | Alkane |
Oxidative Transformations
The carbon framework of this compound can be subjected to oxidative transformations, leading to the formation of different oxygenated products. A key reaction in this context is the Baeyer-Villiger oxidation. While this reaction is classically applied to ketones, the anhydride functionality can be thought of as a masked ketone. The Baeyer-Villiger oxidation of cyclic ketones with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone.
For an unsymmetrical substrate like this compound, the regioselectivity of oxygen insertion is a critical consideration. The migratory aptitude of the adjacent carbon atoms dictates the product outcome. In the Baeyer-Villiger oxidation of ketones, the general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl. Applying this principle to this compound, the carbon at the 3-position (or 5-position) is a secondary carbon, while the carbon at the 4-position is a tertiary carbon. Therefore, migration of the more substituted C-4 position would be favored, leading to the formation of a seven-membered ring containing an additional oxygen atom.
The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. The mechanism involves the initial protonation of a carbonyl oxygen by the peroxy acid, followed by nucleophilic attack of the peroxy acid on the carbonyl carbon to form a Criegee intermediate. Subsequent rearrangement with migration of one of the alkyl groups and elimination of a carboxylic acid yields the final product.
Reductive Transformations
The carbonyl groups of this compound are susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing cyclic anhydrides to the corresponding diols. rushim.ru The reaction proceeds via the nucleophilic attack of hydride ions on both carbonyl carbons. The initial attack opens the anhydride ring to form a carboxylate and an aldehyde, both of which are then further reduced to primary alcohols.
The reduction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. The reaction is highly exothermic and requires careful temperature control. Upon completion, the reaction is quenched by the sequential addition of water and a base to decompose the excess hydride and the aluminum salts, allowing for the isolation of the diol product. In the case of this compound, the expected product of complete reduction with LiAlH₄ would be 3-ethylpentane-1,5-diol.
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of anhydrides. However, under specific conditions or with the use of activating agents, partial reduction to a lactone might be achievable. For instance, the reduction of succinic anhydrides with sodium borohydride has been shown to yield γ-butyrolactones. acs.org A similar transformation with this compound would be expected to produce the corresponding δ-valerolactone derivative.
Catalytic hydrogenation can also be employed for the reduction of cyclic anhydrides. For example, the hydrogenation of succinic anhydride using a ruthenium trichlorostannate catalyst can yield γ-butyrolactone. google.com Applying such a method to this compound could provide a pathway to the corresponding lactone under catalytic conditions.
Table 2: Summary of Potential Oxidative and Reductive Transformations of this compound
| Transformation | Reagent(s) | Typical Conditions | Expected Product(s) |
| Baeyer-Villiger Oxidation | m-CPBA | Dichloromethane, 0 °C to RT | Seven-membered ring lactone |
| Complete Reduction | LiAlH₄ | Anhydrous Ether/THF, 0 °C to RT | 3-Ethylpentane-1,5-diol |
| Partial Reduction | NaBH₄ (with activators) | Specific conditions | Substituted δ-valerolactone |
| Catalytic Hydrogenation | H₂, Ru catalyst | Elevated pressure and temperature | Substituted δ-valerolactone |
Catalysis and Stereocontrol in Reactions of Substituted Oxane 2,6 Diones
Lewis Acid Catalysis and its Role in Ring-Opening and Condensation
Lewis acid catalysis is a cornerstone in the functionalization of cyclic anhydrides, activating the carbonyl groups and rendering them more susceptible to nucleophilic attack. This activation is crucial for both ring-opening and condensation reactions.
In the context of ring-opening reactions , Lewis acids coordinate to one of the carbonyl oxygens of the 4-Ethyloxane-2,6-dione ring. This coordination enhances the electrophilicity of the carbonyl carbons, facilitating attack by a wide range of nucleophiles. For instance, in the presence of a Lewis acid, alcohols can readily open the anhydride (B1165640) ring to form monoesters, a fundamental transformation in organic synthesis. The reaction mechanism generally involves the activation of the anhydride, followed by the nucleophilic addition of the alcohol and subsequent proton transfer.
A significant application of Lewis acid-catalyzed ring-opening is in copolymerization reactions . For example, titanium complexes have been shown to be effective catalysts for the ring-opening copolymerization (ROCOP) of glutaric anhydride with epoxides like cyclohexene (B86901) oxide. researchgate.net This process leads to the formation of polyesters, where the anhydride and epoxide units are incorporated into the polymer chain. researchgate.net The Lewis acidic metal center activates the anhydride for reaction with the growing polymer chain. It is highly probable that this compound would undergo similar Lewis acid-catalyzed ROCOP reactions.
Condensation reactions involving cyclic anhydrides can also be effectively promoted by Lewis acids. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds. While specific examples with this compound are not detailed in the literature, the principles of Lewis acid-catalyzed condensation of related anhydrides with various nucleophiles are well-established.
Table 1: Representative Lewis Acids in Anhydride Reactions
| Lewis Acid Type | Example | Potential Application with this compound |
|---|---|---|
| Metal Halides | TiCl₄, ZnCl₂ | Ring-opening with alcohols, amines; Friedel-Crafts acylation |
| Metal Alkoxides | Ti(OR)₄ | Ring-opening polymerization |
| Organometallic Complexes | Zinc-based catalysts | Ring-opening copolymerization with epoxides |
Organocatalysis and Enzyme-Catalyzed Processes
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering milder reaction conditions and unique selectivities.
Organocatalysis provides a metal-free approach to activating cyclic anhydrides. Chiral amines, phosphines, and Brønsted acids have been employed to catalyze various transformations. For instance, cinchona alkaloids have been used to catalyze the asymmetric ring-opening of prochiral anhydrides with alcohols, yielding optically active half-esters. This approach relies on the ability of the organocatalyst to activate the anhydride and control the stereochemical outcome of the nucleophilic attack. Given that this compound is a prochiral molecule, organocatalytic desymmetrization would be a key strategy for accessing enantiomerically enriched derivatives.
Enzyme-catalyzed processes offer unparalleled selectivity under mild, environmentally benign conditions. Lipases, for example, are known to catalyze the hydrolysis and alcoholysis of a variety of esters and anhydrides. The enzymatic ring-opening of cyclic anhydrides can proceed with high enantioselectivity, providing access to valuable chiral building blocks. mdpi.com For example, lipases can be used to graft succinic anhydride onto polysaccharides, demonstrating their utility in anhydride ring-opening. mdpi.com It is conceivable that specific lipases or other hydrolases could be identified or engineered for the stereoselective ring-opening of this compound.
Stereocontrol Strategies in Asymmetric Transformations
The presence of a stereocenter at the 4-position and the prochiral nature of the two carbonyl groups make this compound an interesting substrate for asymmetric synthesis. Achieving stereocontrol in reactions involving this molecule is paramount for the synthesis of enantiomerically pure products.
A primary strategy for stereocontrol is the asymmetric desymmetrization of the anhydride ring. This can be achieved through the use of chiral catalysts, such as chiral Lewis acids, organocatalysts, or enzymes, which can differentiate between the two enantiotopic carbonyl groups. The catalyst typically forms a transient diastereomeric complex with the substrate, leading to a preferential attack of the nucleophile at one of the two carbonyl carbons.
For instance, the rhodium-catalyzed asymmetric hydrogenation of 2-substituted methyleneglutarates, which are precursors to chiral glutaric acid derivatives, has been demonstrated to be an effective method for introducing stereocenters with high enantioselectivity. doi.org This highlights the potential for catalytic methods to control the stereochemistry of glutaric acid derivatives.
Another key aspect of stereocontrol involves reactions at the existing stereocenter at the 4-position. While reactions directly at this center are less common for the anhydride form, transformations of the corresponding glutaric acid derivative would require careful control of stereochemistry to avoid epimerization.
Catalyst Design and Performance Evaluation
The design of effective catalysts for reactions of substituted oxane-2,6-diones is crucial for achieving high activity, selectivity, and stereocontrol.
For Lewis acid catalysts , the choice of the metal center and the coordinating ligands significantly influences the catalyst's performance. For example, in the ring-opening copolymerization of anhydrides and epoxides, the catalyst's structure affects the rate of polymerization and the properties of the resulting polymer. nih.gov
In organocatalysis , the design of the catalyst scaffold is critical for creating a specific chiral environment around the substrate. For example, in the asymmetric desymmetrization of anhydrides, the structure of the chiral amine or Brønsted acid catalyst determines the enantioselectivity of the reaction.
The performance of a catalyst is evaluated based on several key metrics:
Conversion: The percentage of the starting material that has been transformed into products.
Selectivity: The ratio of the desired product to all other products formed (chemoselectivity, regioselectivity, and stereoselectivity).
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit of time, which is a measure of the catalyst's activity.
Table 2: Key Performance Indicators for Catalysts in Anhydride Reactions
| Metric | Description | Importance |
|---|---|---|
| Conversion (%) | Percentage of reactant consumed | Indicates reaction efficiency |
| Enantiomeric Excess (ee %) | Measure of stereoselectivity in asymmetric reactions | Crucial for chiral product synthesis |
| Diastereomeric Ratio (dr) | Ratio of diastereomers formed | Important for reactions creating multiple stereocenters |
| Turnover Frequency (TOF) | Moles of product per mole of catalyst per time | Reflects the intrinsic activity of the catalyst |
Polymer Chemistry Applications of Oxane 2,6 Dione Derivatives
Ring-Opening Polymerization (ROP) for Polyester (B1180765) Synthesis
Ring-opening polymerization (ROP) of oxane-2,6-dione derivatives is a key method for the synthesis of aliphatic polyesters. This process is driven by the release of ring strain, which provides the thermodynamic impetus for polymerization. The presence of an ethyl group at the 4-position of the oxane-2,6-dione ring is expected to influence the polymerization behavior and the properties of the resulting polyester. The alkyl substituent can affect the reactivity of the monomer and the physical characteristics of the polymer, such as its glass transition temperature and crystallinity.
The controlled synthesis of polyesters from cyclic esters and anhydrides allows for the production of well-defined polymers with controlled molecular weights and end-group functionalities. Various catalysts, including metallic and organic compounds, can be employed to initiate and control the ROP of these monomers. For instance, studies on the polycondensation of glutaric anhydride (B1165640) with cyclic carbonates have demonstrated the formation of aliphatic polyesters, although often resulting in low molar mass polymers. researchgate.net The synthesis of polyesters from cyclic anhydrides and diols is another viable route, where the choice of catalyst and reaction conditions plays a crucial role in achieving high molecular weight polymers. psu.edu
Ring-Opening Copolymerization (ROCOP) with Diverse Monomers
Ring-opening copolymerization (ROCOP) of oxane-2,6-dione derivatives with other cyclic monomers, such as epoxides and carbonates, offers a versatile platform for the synthesis of a wide range of functional polyesters. This approach allows for the incorporation of different monomer units into the polymer backbone, leading to materials with tailored properties.
Copolymerization with Epoxides and Carbonates
The ROCOP of cyclic anhydrides and epoxides is a well-established method for producing alternating polyesters. mdpi.com A variety of catalysts, including complexes of zirconium, chromium, and zinc, have been shown to be effective for this copolymerization. mdpi.comcdnsciencepub.comrsc.org Kinetic studies of these reactions have provided insights into the polymerization mechanism and the factors controlling the reaction rate and polymer structure.
For example, the copolymerization of cyclohexene (B86901) oxide and phthalic anhydride catalyzed by a zirconium complex was found to follow a second-order rate law, being first-order in both the epoxide and catalyst concentrations and zero-order in the anhydride concentration. cdnsciencepub.comresearchgate.net This suggests that the epoxide plays a key role in the rate-determining step of the polymerization.
| Catalyst System | [CHO] (M) | [PA] (M) | [Catalyst] (mM) | Temperature (°C) | Rate Law |
|---|---|---|---|---|---|
| Zr-complex 1 / DMAP | Variable | Constant | Constant | 50 | First-order in [CHO] |
| Zr-complex 1 / DMAP | Constant | Variable | Constant | 50 | Zero-order in [PA] |
| Zr-complex 1 / DMAP | Constant | Constant | Variable | 50 | First-order in [Catalyst] |
The copolymerization can also be extended to include carbon dioxide in a terpolymerization with epoxides and anhydrides, leading to the formation of poly(ester-carbonate) block copolymers. frontiersin.org This "switchable" catalysis allows for the synthesis of complex polymer architectures in a one-pot reaction.
Use as Crosslinking Agents and Hardeners in Polymer Networks
Oxane-2,6-dione derivatives can act as effective crosslinking agents or hardeners in the formation of polymer networks, particularly in epoxy resin systems. nsf.govrsc.org In this application, the anhydride ring is opened by a hydroxyl group present on the epoxy resin backbone, initiating a cascade of reactions that lead to the formation of a three-dimensional network. nih.gov The resulting polyester linkages contribute to the final properties of the cured material.
The use of alkyl-substituted anhydrides, such as a derivative of 4-ethyloxane-2,6-dione, can influence the curing process and the properties of the resulting network. The alkyl group can affect the reactivity of the anhydride and the flexibility of the crosslinks, thereby modifying the mechanical and thermal properties of the thermoset. For instance, the reaction of epoxidized vegetable oils with bioderivable anhydrides like glutaric anhydride leads to highly crosslinked polyesters. frontiersin.org Furthermore, fatty alkyl-anhydride-grafted epoxidized soybean oil has been used to toughen anhydride-cured epoxy resins. ox.ac.uk
Investigation of Polymerization Mechanisms and Kinetics
The mechanism of ROCOP of cyclic anhydrides and epoxides has been the subject of numerous studies. The reaction is typically initiated by a catalyst that activates one of the monomers. In many catalytic systems, the proposed mechanism involves the coordination of the epoxide to the metal center of the catalyst, followed by nucleophilic attack of an initiator or the growing polymer chain, leading to ring-opening of the epoxide. cdnsciencepub.comacs.org The resulting alkoxide can then react with the anhydride, regenerating the active species for the next cycle.
Kinetic studies provide valuable information about the rate-determining step and the influence of various reaction parameters. As mentioned earlier, for some zirconium-catalyzed systems, the reaction is first-order in epoxide and catalyst concentration but zero-order in anhydride concentration. cdnsciencepub.comresearchgate.net This indicates that the ring-opening of the epoxide is the rate-limiting step. The choice of catalyst and cocatalyst can significantly impact the kinetics and selectivity of the polymerization. rsc.org
| Catalyst | Co-catalyst | Monomers | Key Findings | Reference |
|---|---|---|---|---|
| Zirconium(IV) isopropoxide complexes | DMAP or PPNCl | Cyclohexene oxide, Phthalic anhydride | Highest activity with DMAP co-catalyst; second-order rate law. | cdnsciencepub.comresearchgate.net |
| Chromium complex with amino triphenolate ligand | PPNCl or DMAP | Cyclohexene oxide, Phthalic anhydride | Polymerization is strongly affected by the type and feed ratio of monomers and cocatalysts. | rsc.orgnih.gov |
| Nano-sized zinc glutarate | None | Phthalic anhydride, Propylene oxide, Lactide | Selective copolymerization, with ROCOP of anhydride and epoxide occurring before ROP of lactide. | mdpi.com |
Gelation and Network Formation in Polymer Systems
The formation of a gel, an infinite polymer network, is a critical phenomenon in the synthesis of crosslinked materials. In systems involving oxane-2,6-dione derivatives, gelation can occur through various mechanisms. When used as crosslinkers, these anhydrides react with multifunctional polymers to form a three-dimensional network. The point at which the system transitions from a viscous liquid to a solid-like gel is known as the gel point.
The mechanism of network formation in epoxy-anhydride systems involves the initial reaction of the anhydride with a hydroxyl group to form a monoester, which then reacts with an epoxide group. nih.gov This process continues, building up the crosslinked structure. Kinetic models have been developed to predict the gel-point conversion in these systems. nih.gov
Studies on the reaction of cyclic anhydrides with cellulosic polymers have shown that gelation can be caused by a combination of physical interactions and the formation of covalent crosslinks over time. acs.org The tendency for gelation can be influenced by the reactivity and structure of the anhydride. For instance, the more strained six-membered glutaric anhydride shows a higher tendency for gelation compared to the five-membered succinic anhydride. acs.org Understanding and controlling the gelation process is crucial for the successful synthesis and processing of network polymers derived from oxane-2,6-dione and its derivatives.
Theoretical and Computational Investigations of 4 Ethyloxane 2,6 Dione Systems
Quantum Chemical Calculations on Reaction Mechanisms and Transition States
While no reaction mechanism studies have been published specifically for 4-Ethyloxane-2,6-dione, the reactivity of the parent glutaric anhydride (B1165640) ring system has been explored. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, identifying intermediate structures, and characterizing transition states.
For instance, studies on the reaction of glutaric anhydride with various nucleophiles, such as amines, have been computationally investigated to understand the mechanism of ring-opening reactions. These calculations typically involve optimizing the geometries of reactants, products, intermediates, and transition states to determine their relative energies. The activation energy barrier, which is the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics.
A plausible area of investigation for this compound would be the computational analysis of its reactions with nucleophiles. The presence of the ethyl group at the 4-position could influence the regioselectivity of the nucleophilic attack on the two carbonyl carbons. Quantum chemical calculations could predict which carbonyl group is more susceptible to attack and elucidate the electronic and steric effects of the ethyl substituent on the transition state energies.
Conformational Analysis and Strain Energy Studies
The conformational landscape of the oxane-2,6-dione ring is a critical aspect of its reactivity and stability. Research on related saturated six-membered heterocyclic rings provides a framework for understanding the potential conformations of this compound. A study on the cis-trans equilibria of 4-thia- and 4-oxa-analogues of 2,6-dimethylcyclohexanone (B152311) highlights the importance of 1,3-diaxial steric interactions in determining conformational preferences. rsc.org
For this compound, the six-membered ring is expected to adopt chair, boat, and twist-boat conformations. The ethyl group at the 4-position can exist in either an axial or equatorial orientation in the chair conformation. Computational methods can be employed to calculate the relative energies of these conformers and determine the most stable arrangement.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ethyl Group Orientation | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 (Reference) |
| Chair | Axial | > 1.5 |
| Twist-Boat | - | > 5.0 |
| Boat | - | > 6.0 |
| Note: This table is hypothetical and for illustrative purposes only, as no specific computational data for this compound has been found. The values are estimated based on known conformational preferences in substituted cyclohexanes. |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, often employing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, is a valuable tool in computational chemistry. While no predictive models have been developed specifically for this compound, research on related systems demonstrates the potential of these methods.
For example, studies on the prochiral recognition in the reaction of 3-substituted glutaric anhydrides with chiral alcohols have shown that the stereochemical outcome can be correlated with the steric and electronic properties of the substituent. semanticscholar.org A similar approach could be applied to this compound to predict its reactivity and selectivity in various chemical transformations.
Computational descriptors, such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (FMO) energies (HOMO and LUMO), and various calculated electronic and steric parameters, could be used to build predictive models. These models could forecast, for instance, the regioselectivity of ring-opening reactions or the diastereoselectivity in reactions involving the creation of new stereocenters.
Structure-Reactivity Relationships from Computational Data
The establishment of structure-reactivity relationships is a key outcome of computational investigations. By systematically modifying the structure of a molecule and calculating its properties, chemists can gain insights into how specific structural features influence reactivity.
For this compound, a computational study could explore the relationship between the nature of the substituent at the 4-position and the reactivity of the anhydride. By comparing the calculated properties of this compound with those of other 4-substituted oxane-2,6-diones (e.g., methyl, propyl, phenyl), it would be possible to discern trends.
Table 2: Hypothetical Calculated Properties for a Series of 4-Substituted Oxane-2,6-diones
| Substituent (R) | LUMO Energy (eV) | Charge on C2/C6 | Activation Energy for Nucleophilic Attack (kcal/mol) |
| H | -1.50 | +0.45 | 15.0 |
| Methyl | -1.45 | +0.46 | 15.5 |
| Ethyl | -1.44 | +0.46 | 15.7 |
| Isopropyl | -1.40 | +0.47 | 16.5 |
| Note: This table is hypothetical and for illustrative purposes only. The values are not based on actual calculations for these specific molecules. |
Such a table, if populated with actual computational data, could reveal that increasing the steric bulk of the 4-substituent might slightly increase the activation energy for a given reaction due to steric hindrance, thereby decreasing the reaction rate. Electronic effects could also be quantified, for example, by examining how the substituent influences the electrophilicity of the carbonyl carbons.
Advanced Synthetic Applications of 4 Ethyloxane 2,6 Dione Analogues
Utilization as Key Intermediates for Complex Organic Synthesis
Analogues of 4-Ethyloxane-2,6-dione, more broadly known as substituted glutaric anhydrides, serve as pivotal intermediates in the synthesis of a wide range of complex organic molecules. The anhydride (B1165640) functionality provides a reactive handle for various nucleophilic attacks, leading to ring-opened products that can be further elaborated. For instance, the reaction of meso-3-substituted glutaric anhydrides with chiral amines can proceed with high diastereoselectivity, yielding amido acid intermediates that are precursors to stereodefined piperidines. mdma.ch
The general reactivity of these anhydrides in the Castagnoli–Cushman reaction (CCR) further underscores their importance. mdpi.comresearchgate.net This reaction, which involves the condensation of an anhydride with an imine, provides a powerful tool for the synthesis of substituted piperidinones and isoquinolones, which are core structures in many natural products and pharmaceuticals. mdpi.comresearchgate.net The ability to introduce substituents on the glutaric anhydride ring, such as the ethyl group in this compound, allows for the synthesis of highly functionalized heterocyclic systems.
A modular and scalable strategy has been developed to remodel 3-methylglutaric anhydride into 2-oxopiperidines bearing multiple contiguous stereocenters. cwu.edunih.gov This approach highlights the utility of substituted oxane-2,6-diones in creating architecturally complex and sp³-enriched azaheterocyclic scaffolds. cwu.edunih.gov
Synthesis of Bioactive Heterocycles (e.g., Lactams, Piperidinones, Isoquinolones)
The synthesis of bioactive heterocycles is a significant application of this compound analogues. The piperidine (B6355638) motif, in particular, is a prevalent scaffold in medicinal chemistry, and substituted glutaric anhydrides provide a direct route to its synthesis. cwu.edunih.gov
Lactams and Piperidinones:
The reaction of glutaric anhydride and its analogues with imines is a cornerstone for the synthesis of δ-lactams (piperidinones). mdpi.com The Castagnoli–Cushman reaction, for example, between a substituted glutaric anhydride and an imine yields a piperidone with a carboxylic acid substituent, which can be further functionalized. researchgate.net Alkyl-substituted glutaric anhydrides have been shown to react similarly to the unsubstituted parent compound, producing the corresponding lactams in good yields. mdpi.com
A notable example is the desymmetrization of meso-3-substituted glutaric anhydrides with a chiral amine to form amido acids with excellent diastereoselectivity. mdma.ch These intermediates can then be cyclized to form chiral trans-3,4-disubstituted 2-piperidones. mdma.ch Furthermore, the annulation of 1,3-azadienes with 3-methylglutaric anhydride provides a stereocontrolled route to highly substituted 2-oxopiperidines. cwu.edunih.gov
| Anhydride Analogue | Reactant | Product Heterocycle | Reaction Type | Reference |
| meso-3-Substituted Glutaric Anhydride | (S)-Methylbenzylamine | trans-3,4-Disubstituted 2-Piperidone | Desymmetrization/Cyclization | mdma.ch |
| Glutaric Anhydride | Imines | Piperidin-2-one-carboxylic acid | Castagnoli–Cushman Reaction | mdpi.comresearchgate.net |
| 3-Methylglutaric Anhydride | 1,3-Azadienes | Substituted 2-Oxopiperidine | Annulation | cwu.edunih.gov |
Isoquinolones:
While glutaric anhydride analogues are primarily used for six-membered rings containing one heteroatom, related cyclic anhydrides like homophthalic anhydride are employed in the synthesis of isoquinolones through the Castagnoli-Cushman reaction. mdpi.comresearchgate.net The principles of this reaction, involving the reaction of an anhydride with an imine, are transferable and highlight the broader utility of cyclic anhydrides in generating diverse heterocyclic scaffolds.
Role in Combinatorial Chemistry and Chemical Library Generation
The robust and versatile nature of reactions involving oxane-2,6-dione analogues makes them well-suited for combinatorial chemistry and the generation of chemical libraries. The Castagnoli–Cushman reaction, for instance, has been adapted for the creation of focused libraries of molecules. A significant application is the condensation of DNA-conjugated imines with homophthalic anhydride to synthesize an isoquinolone core-focused DNA-encoded library. researchgate.net This demonstrates the potential for using substituted glutaric anhydrides in a similar fashion to generate diverse libraries of piperidinones for drug discovery and other biological screening purposes. The modular approach to synthesizing functionalized piperidines from 3-methylglutaric anhydride is also amenable to library generation, allowing for the rapid creation of a variety of substituted piperidine scaffolds. cwu.edunih.gov
Functionalization for Specific Chemical Scaffolds
Substituted oxane-2,6-diones are valuable starting materials for the synthesis of specifically functionalized chemical scaffolds. The substituents on the anhydride ring can direct the stereochemical outcome of subsequent reactions and provide points for further chemical modification.
A modular strategy utilizing 3-methylglutaric anhydride allows for the creation of 2-oxopiperidines with at least three contiguous stereocenters. cwu.edunih.gov The resulting acid-tethered allylic 2-oxopiperidines can undergo a variety of selective transformations, including: cwu.edu
Catalytic denitrative alkenylation
Halolactonization
Vilsmeier–Haack functionalization
These post-annulation modifications enable the introduction of a wide range of functional groups, leading to a diverse array of highly decorated piperidine scaffolds. cwu.edunih.gov This approach showcases how a simple substituted oxane-2,6-dione can be elaborated into complex and functionally rich molecular architectures suitable for various applications, including medicinal chemistry. cwu.edunih.gov
Future Research Trajectories for 4 Ethyloxane 2,6 Dione and Cyclic Anhydrides
Development of Green and Sustainable Synthetic Routes
A primary focus of future research is the development of environmentally benign synthetic methods for cyclic anhydrides. Traditional routes often rely on harsh reagents and energy-intensive conditions. The shift towards green chemistry aims to mitigate these drawbacks by designing processes that are more efficient, use renewable resources, and minimize waste. chemistryjournals.net
Key research directions include:
Biorenewable Feedstocks: Researchers are exploring the use of inexpensive and biorenewable dicarboxylic acids as starting materials for cyclic anhydrides. acs.org This approach reduces reliance on petrochemical precursors and aligns with the principles of a circular economy.
Eco-Friendly Catalysts: The development of novel, sustainable catalysts is a critical area. This includes using naturally abundant, non-toxic metals like magnesium or leveraging biocatalysts such as engineered enzymes. acs.orgmdpi.comarkat-usa.org These catalysts can operate under milder conditions, reducing energy consumption. mdpi.com
Greener Reaction Media: A significant push is being made to replace traditional volatile and toxic organic solvents with greener alternatives like water or ionic liquids. chemistryjournals.netnih.gov Water, in particular, is an attractive solvent due to its non-toxicity and abundance. chemistryjournals.net
Innovative Synthesis Technologies: Methodologies such as Pd(II)-catalyzed C-H carbonylation of aliphatic acids are being developed to provide novel, efficient pathways to cyclic anhydrides. nih.gov Additionally, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. chemistryjournals.netarkat-usa.org
Table 1: Green and Sustainable Synthetic Strategies for Cyclic Anhydrides
| Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| Use of Biorenewable Dicarboxylic Acids | Synthesizing cyclic anhydrides from plant-based or other renewable acid sources. | Reduces fossil fuel dependence; lower carbon footprint. | acs.org |
| Eco-Friendly Catalysis | Employing catalysts based on abundant, non-toxic metals (e.g., MgCl₂) or biocatalysts. | Avoids hazardous heavy metals; enables milder reaction conditions. | acs.orgmdpi.com |
| Alternative Solvents | Replacing conventional organic solvents with water, ionic liquids, or supercritical fluids. | Reduces pollution and health risks associated with volatile organic compounds (VOCs). | chemistryjournals.netnih.gov |
| Energy-Efficient Methods | Utilizing techniques like microwave irradiation or flow chemistry to reduce energy consumption. | Faster reactions; lower operational costs; improved process control. | chemistryjournals.netresearchgate.net |
Expanding the Scope of Catalytic Asymmetric Reactions
Achieving precise control over stereochemistry is a central goal in modern organic synthesis. For cyclic anhydrides like 4-Ethyloxane-2,6-dione, which may be prochiral or exist as meso compounds, asymmetric reactions offer a powerful tool to generate optically active molecules with high value in pharmaceuticals and fine chemicals. rhhz.netacs.org
Future research is focused on several key areas:
Asymmetric Desymmetrization: This powerful strategy involves the enantioselective ring-opening of symmetrical anhydrides to create multiple stereogenic centers in a single step. rhhz.netacs.org Research is aimed at developing more efficient and versatile catalysts for this transformation.
Novel Chiral Catalysts: The design of new chiral catalysts, including organocatalysts (e.g., thiourea-based catalysts) and metal complexes, is crucial. semanticscholar.orgresearchgate.netrsc.org These catalysts can promote highly enantioselective alcoholysis, aminolysis, and thiolysis reactions, yielding chiral hemiesters, amides, and thioesters. acs.orgsemanticscholar.org
Carbon-Based Nucleophiles: While significant progress has been made with heteroatom nucleophiles, expanding the scope to include carbon-based nucleophiles (e.g., Grignard reagents, organozinc compounds) remains a challenge. rhhz.net Future work will focus on developing transition-metal catalyzed systems (using Ni, Pd, Rh) to achieve highly enantioselective C-C bond formation. rhhz.net
Broader Substrate Scope: Efforts are underway to apply these asymmetric methods to a wider range of cyclic anhydrides with diverse structural features, including complex polycyclic systems. acs.orgsemanticscholar.org
Table 2: Catalytic Asymmetric Reactions of Cyclic Anhydrides
| Reaction Type | Nucleophile | Chiral Product | Catalyst Type | References |
|---|---|---|---|---|
| Enantioselective Alcoholysis | Alcohols | Hemiesters | Chiral Lewis acids, Cinchona alkaloids, Organocatalysts | acs.orgresearchgate.net |
| Enantioselective Aminolysis | Amines | Amide-carboxylic acids | Diamine-derived thiourea (B124793) catalysts | semanticscholar.org |
| Enantioselective Thiolysis | Thiols | Thioester-carboxylic acids | Diamine-derived thiourea catalysts | semanticscholar.org |
| Enantioselective Alkylation | Organometallics (e.g., Grignard, Organozinc) | Keto-acids | Transition-metal complexes (Ni, Pd, Rh) with chiral ligands | rhhz.net |
| Enantioselective Azidation | Azides (e.g., TMSN₃) | γ-amino acids, γ-lactams | Bifunctional Cinchona alkaloid derivatives | rsc.org |
Design of Novel Polymeric Materials with Tailored Functionalities
Cyclic anhydrides are valuable monomers for synthesizing a variety of polymers, most notably polyesters and polyanhydrides. nih.govnih.gov Future research aims to leverage monomers like this compound to create advanced materials with precisely controlled properties and functionalities for applications ranging from biomedical devices to sustainable plastics. nih.govacs.org
Key research trajectories in this area include:
Ring-Opening Copolymerization (ROCOP): This technique, which often involves copolymerizing cyclic anhydrides with epoxides, is a major focus for producing perfectly alternating polyesters. nih.govrsc.org Research is geared towards developing more active and selective catalysts, including metal-free systems, to synthesize high molecular weight polymers. nih.govrsc.orgresearchgate.net
Sustainable and Biodegradable Polymers: There is a strong emphasis on using renewable monomers, such as those derived from sugars or fatty acids, in combination with cyclic anhydrides to create fully bio-based and biodegradable polymers. nih.govacs.orgyork.ac.uk These materials are critical for reducing plastic waste and developing biocompatible materials for medical use. nih.gov
Functionalization and Advanced Architectures: Researchers are exploring post-polymerization functionalization to introduce specific chemical groups onto the polymer backbone, allowing for tailored properties like water solubility or drug-conjugation capabilities. acs.orgyork.ac.uk Furthermore, the synthesis of complex polymer architectures, such as block copolymers and cyclic polymers, is being investigated to create materials with unique self-assembly behaviors and physical properties. acs.orgrsc.orgspringernature.com
Table 3: Polymeric Materials from Cyclic Anhydrides
| Polymer Class | Synthetic Method | Key Properties | Potential Applications | References |
|---|---|---|---|---|
| Alternating Polyesters | Ring-Opening Copolymerization (ROCOP) with epoxides. | High thermal stability; tunable glass transition temperatures. | Sustainable plastics; advanced materials. | nih.govacs.orgrsc.org |
| Polyanhydrides | Melt polycondensation. | Biodegradable; surface-eroding. | Controlled drug delivery vehicles. | nih.gov |
| Sugar-Derived Polyesters | ROCOP with sugar-based monomers (e.g., oxetanes). | Renewable content; amenable to functionalization. | Biomedical applications; functional materials. | acs.orgyork.ac.uk |
| Block Copolymers | Sequential monomer addition in living ROCOP. | Can form self-assembled nanostructures (e.g., micelles). | Drug delivery; nanotechnology. | acs.org |
Integration of Machine Learning and AI in Reaction Discovery and Optimization
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered, understood, and optimized. ijsetpub.com For the synthesis and application of this compound and other cyclic anhydrides, AI and machine learning (ML) offer powerful tools to accelerate research and development. beilstein-journals.orgsemanticscholar.org
Future directions in this synergistic field include:
Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions—such as catalyst, solvent, temperature, and time—to maximize yield and selectivity. beilstein-journals.orgsemanticscholar.org Active learning approaches can guide experiments efficiently, finding ideal conditions with a minimal number of trials. duke.edu
Predictive Modeling: AI models, particularly deep learning and graph neural networks, can predict the outcomes of unknown reactions, identify potential side products, and even suggest novel synthetic routes. ijsetpub.com This is invaluable for planning the synthesis of complex molecules derived from cyclic anhydrides.
Automated Synthesis: The integration of AI with robotic platforms and flow chemistry systems enables the creation of "self-driving" laboratories. researchgate.net These automated systems can perform experiments, analyze the results in real-time, and use AI to decide the next set of experiments, dramatically accelerating the pace of discovery. researchgate.netnih.gov
De Novo Design: Generative AI models can propose entirely new molecular structures with desired properties. nih.govmdpi.com This could be used to design novel cyclic anhydride-based monomers for polymers with specific thermal or mechanical characteristics, or to design new chiral catalysts for asymmetric reactions.
Table 4: Role of AI and Machine Learning in Cyclic Anhydride (B1165640) Chemistry
| Application Area | AI/ML Technique | Objective | References |
|---|---|---|---|
| Reaction Optimization | Active Learning, Random Forest Models | Rapidly identify optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. | duke.edu |
| Synthesis Planning | Deep Learning, Retrosynthesis Models | Predict multi-step synthetic pathways for target molecules. | ijsetpub.comnih.gov |
| Outcome Prediction | Graph Neural Networks | Predict the major products, yields, and stereoselectivity of a reaction. | ijsetpub.com |
| Automated Discovery | Integration with Robotic Platforms | Create closed-loop, self-optimizing systems for discovering new reactions and materials. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
